molecular formula C20H21N3O3S B2430295 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1207019-89-3

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2430295
CAS No.: 1207019-89-3
M. Wt: 383.47
InChI Key: ORIUHIHVRAXVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-Dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound designed for research purposes, featuring a thiazolidine-2,4-dione core. This scaffold is recognized in medicinal chemistry for its diverse biological activities. Compounds containing the thiazolidine-2,4-dione moiety have been investigated for their potential as antibacterial agents, particularly against Gram-positive bacterial strains . Furthermore, this privileged structure is a key pharmacophore in the development of anticancer agents. Specifically, thiazolidine-2,4-dione hybrids have been studied as potential inhibitors of the FOXM1 transcription factor, a key driver of tumor growth and progression in cancers like triple-negative breast cancer . The structural framework of thiazolidine-2,4-dione has also been extensively explored for the treatment of metabolic diseases, including the development of antidiabetic agents . The specific substitution pattern of this compound, incorporating a cyclohexyl and a pyrrole-benzamide group, may offer unique properties for exploring these and other biological pathways. This product is intended for laboratory research to further investigate these mechanisms and applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-18-13-27-20(26)23(18)17-6-2-1-5-16(17)21-19(25)14-7-9-15(10-8-14)22-11-3-4-12-22/h3-4,7-12,16-17H,1-2,5-6,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIUHIHVRAXVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, with the CAS number 1207019-89-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and metabolic disorders. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S, with a molecular weight of 383.47 g/mol. The structure features a thiazolidine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC20H21N3O3S
Molecular Weight383.47 g/mol
CAS Number1207019-89-3

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing the thiazolidine moiety. For instance, thiazolidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that this compound may exhibit similar effects.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cancer progression, potentially inhibiting pathways related to cell proliferation and survival.
  • In Vitro Studies : Preliminary in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values observed were within the range that suggests effective therapeutic potential.

Metabolic Activity

The compound also shows promise in metabolic regulation, particularly in the context of diabetes management. Thiazolidine derivatives have been implicated in the inhibition of aldose reductase (ALR2), an enzyme linked to diabetic complications.

  • Aldose Reductase Inhibition : Inhibition of ALR2 is a viable strategy for developing new antidiabetic agents. Studies indicate that this compound may reduce sorbitol accumulation in diabetic models, thereby mitigating osmotic and oxidative stress on tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study 1: Anticancer Activity

A study published in MDPI evaluated various thiazolidine derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against multiple cancer cell lines (IC50 values ranging from 10 to 30 µM) .

Study 2: Metabolic Regulation

Research published in the Journal of Medicinal Chemistry explored the efficacy of thiazolidine derivatives as aldose reductase inhibitors. The study reported that certain derivatives could effectively lower blood glucose levels in diabetic rats by inhibiting ALR2 activity .

Scientific Research Applications

Antidiabetic Effects

Compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-(1H-pyrrol-1-yl)benzamide have been studied for their antidiabetic properties. The thiazolidinedione class of compounds, which includes this compound, acts as partial agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and reduced insulin resistance, making it potentially beneficial for managing type 2 diabetes .

Antioxidant Activity

Research has demonstrated that this compound exhibits promising antioxidant properties. It has been shown to inhibit lipid peroxidation effectively, which is crucial for protecting cells from oxidative stress. The presence of specific substituents in its structure significantly enhances its antioxidant activity .

Thiazolidinedione Derivatives

A study on thiazolidinedione derivatives demonstrated that modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The best-performing compounds showed effective inhibition of oxidative stress markers and significant reductions in blood glucose levels in diabetic models .

Fungicidal Activity

Research into derivatives of 2,4-dioxo-thiazolidine suggested their potential as fungicides due to broad-spectrum antimicrobial properties. This highlights the versatility of the thiazolidine scaffold in developing compounds with diverse biological activities .

Chemical Reactions Analysis

Synthetic Pathways and Reaction Mechanisms

The synthesis involves sequential functionalization of the TZD scaffold, cyclohexyl group incorporation, and amide bond formation. Key steps include:

1.1. Thiazolidine-2,4-dione Core Formation

The TZD ring is synthesized via cyclocondensation of thiourea with α-keto acids or esters under acidic or basic conditions . For example:

  • Reaction : Thiourea + ethyl 2-chloroacetoacetate → 3-substituted TZD in refluxing ethanol with sodium acetate .

  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

1.3. Amide Bond Formation

The 4-(1H-pyrrol-1-yl)benzamide group is introduced via coupling:

  • Step 1 : Activation of 4-(1H-pyrrol-1-yl)benzoic acid using thionyl chloride (SOCl₂) to form the acid chloride.

  • Step 2 : Reaction with 2-(2,4-dioxothiazolidin-3-yl)cyclohexylamine in pyridine or DMF to form the amide bond .

Representative Reaction Scheme :

TZD cyclohexylamine+4 1H pyrrol 1 yl benzoyl chloridepyridineTarget Compound\text{TZD cyclohexylamine}+\text{4 1H pyrrol 1 yl benzoyl chloride}\xrightarrow{\text{pyridine}}\text{Target Compound}

Key Reaction Conditions and Parameters

Reaction StepReagents/CatalystsSolventTemperature/TimeYield (%)
TZD FormationThiourea, NaOAcEthanolReflux, 8–12 h65–75
AlkylationK₂CO₃, 2-chloroacetamideAcetoneReflux, 15 h~70
AmidationPyridineDMFRT, 2–4 h60–68

3.1. IR Spectroscopy

  • C=O Stretches : 1700–1680 cm⁻¹ (TZD and amide carbonyls) .

  • N–H Stretches : 3390–3200 cm⁻¹ (amide NH) .

3.2. ¹H NMR (δ, ppm)

  • Amide NH : 10.1–10.4 (s, 1H) .

  • Cyclohexyl Protons : 1.2–2.5 (m, 11H).

  • Pyrrole Protons : 6.50–7.20 (m, 4H) .

3.3. ¹³C NMR

  • TZD Carbonyls : 175–180 ppm.

  • Amide Carbonyl : ~165 ppm .

Side Reactions and Challenges

  • Hydrolysis of TZD Ring : Prolonged exposure to acidic conditions may cleave the thiazolidine ring .

  • Incomplete Alkylation : Competing side reactions during cyclohexyl group attachment reduce yields .

5.1. Knoevenagel Condensation

The TZD’s active methylene group reacts with aromatic aldehydes to form 5-arylidene derivatives :

TZD+ArCHOAcOH NaOAc5 Benzylidene TZD\text{TZD}+\text{ArCHO}\xrightarrow{\text{AcOH NaOAc}}\text{5 Benzylidene TZD}

Application : Enhances bioactivity (e.g., antifungal properties) .

5.2. Salt Formation

Treatment with ethanolic KOH converts 5-arylidene-TZD into potassium salts for improved solubility .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Photodegradation : Sensitive to UV light, requiring storage in amber vials.

This synthesis leverages well-established methodologies for TZD derivatives, with modifications tailored to the target compound’s structural complexity. Experimental validation of reaction conditions and spectroscopic data is critical for reproducibility .

Preparation Methods

Synthesis of Thiazolidine-2,4-dione Derivatives

The thiazolidine-2,4-dione (TZD) moiety serves as the foundational heterocycle. Its synthesis typically begins with the cyclization of thiourea derivatives or condensation reactions. A validated approach involves the Knoevenagel condensation between thiazolidine-2,4-dione and aldehydes to form benzylidene intermediates. For instance, reacting thiazolidine-2,4-dione (3) with substituted aldehydes (4a,b) in toluene under Dean-Stark conditions with piperidine and acetic acid yields 5-benzylidenethiazolidine-2,4-dione derivatives (5a,b) . Subsequent conversion to potassium salts (6a,b) via treatment with potassium hydroxide in ethanol enables nucleophilic alkylation.

Step Reagents/Conditions Product Yield
1 Toluene, piperidine, acetic acid, reflux 5-Benzylidenethiazolidine-2,4-dione 65–78%
2 KOH, ethanol, rt Potassium salt (6a,b) 80–90%

Functionalization of the Cyclohexylamine Scaffold

Introducing the cyclohexyl group to the TZD nitrogen necessitates N-alkylation . The potassium salt of TZD reacts with 2-bromocyclohexylamine derivatives in DMF under reflux to form 3-cyclohexyl-thiazolidine-2,4-dione. For stereochemical control, trans-2-aminocyclohexanol is often protected (e.g., Boc), converted to a tosylate, and subjected to SN2 displacement with the TZD potassium salt. Deprotection yields 2-amino-3-cyclohexyl-thiazolidine-2,4-dione, a key intermediate.

Critical Considerations :

  • Solvent : DMF or NMP enhances nucleophilicity of the TZD anion.
  • Temperature : Reflux (90–110°C) ensures complete substitution.
  • Stereochemistry : Starting with trans-2-aminocyclohexanol preserves the desired configuration.

Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

The aromatic component is synthesized via Ullmann-type coupling between pyrrole and 4-iodobenzoic acid. Copper(I) iodide and a diamine ligand (e.g., N,N'-dimethylethylenediamine) in DMSO at 110°C facilitate this transformation. Alternative methods include palladium-catalyzed couplings, though yields are moderate (40–60%).

Reagents Conditions Yield
CuI, DMEDA, K2CO3, DMSO 110°C, 24h 55%

Amide Bond Formation

The final step involves coupling 4-(1H-pyrrol-1-yl)benzoic acid with the cyclohexyl-TZD amine. Activation of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with the amine in dichloromethane with triethylamine affords the target compound.

Optimization Insights :

  • Activation : Thionyl chloride or EDCI/HOBt systems yield comparable results.
  • Base : Triethylamine or DIPEA neutralizes HCl, driving the reaction.
  • Purity : Column chromatography (hexane/EtOAc) achieves >95% purity.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 10.97 (s, 1H, NH), 8.12 (s, 1H, benzylidene), 7.85–7.45 (m, 4H, pyrrole/benzamide), 4.63 (s, 2H, methylene), 3.20 (m, 1H, cyclohexyl), 1.80–1.20 (m, 10H, cyclohexyl).
    13C NMR :
  • δ 168.25 (C=O, TZD), 164.67 (C=O, benzamide), 140.2 (pyrrole-C), 128.5–120.3 (aromatic-C).

Challenges and Mitigation Strategies

  • Low Yields in Ullmann Coupling : Optimizing ligand-to-copper ratios and reaction time improves efficiency.
  • Epimerization During Alkylation : Using bulky bases (e.g., DBU) minimizes racemization.
  • Byproduct Formation in Amidation : Excess acyl chloride and slow addition reduce dimerization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.